molecular formula C11H8BClFNO2 B14085624 (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid

Cat. No.: B14085624
M. Wt: 251.45 g/mol
InChI Key: JMGJRGWWGUAQIG-UHFFFAOYSA-N
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Description

(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H8BClFNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Amine or thiol, base (e.g., triethylamine), solvent (e.g., ethanol), reflux conditions.

Major Products

Scientific Research Applications

(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe . The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluoropyridin-3-yl)boronic acid
  • (6-(2-Fluorophenyl)pyridin-3-yl)boronic acid
  • (5-Chloro-6-phenylpyridin-3-yl)boronic acid

Uniqueness

(5-Chloro-6-(2-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications and enhancing its reactivity compared to similar compounds .

Properties

Molecular Formula

C11H8BClFNO2

Molecular Weight

251.45 g/mol

IUPAC Name

[5-chloro-6-(2-fluorophenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H8BClFNO2/c13-9-5-7(12(16)17)6-15-11(9)8-3-1-2-4-10(8)14/h1-6,16-17H

InChI Key

JMGJRGWWGUAQIG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=CC=C2F)Cl)(O)O

Origin of Product

United States

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